molecular formula C16H22Si2 B12523732 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- CAS No. 652154-22-8

1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-

Cat. No.: B12523732
CAS No.: 652154-22-8
M. Wt: 270.52 g/mol
InChI Key: SZJNIXHNXOIDGB-UHFFFAOYSA-N
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Description

However, the data strongly suggests that the intended compound is 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene (CAS 6683-46-1), a tetrahydronaphthalene (tetralin) derivative with four methyl groups at positions 1 and 4 (Figure 1). This compound is structurally characterized by a partially saturated naphthalene backbone with methyl substituents, which influence its chemical reactivity and physical properties. It serves as a precursor for synthesizing brominated, acetylated, and other functionalized derivatives used in organic chemistry and materials science .

Properties

CAS No.

652154-22-8

Molecular Formula

C16H22Si2

Molecular Weight

270.52 g/mol

IUPAC Name

1,1,4,4-tetramethyl-2,3-dihydrobenzo[g][1,4]benzodisiline

InChI

InChI=1S/C16H22Si2/c1-17(2)9-10-18(3,4)16-12-14-8-6-5-7-13(14)11-15(16)17/h5-8,11-12H,9-10H2,1-4H3

InChI Key

SZJNIXHNXOIDGB-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC[Si](C2=CC3=CC=CC=C3C=C21)(C)C)C

Origin of Product

United States

Preparation Methods

Wurtz-Type Coupling of Dichlorosilane Precursors

The Wurtz coupling reaction is a cornerstone for synthesizing silicon-bridged anthracene derivatives. In this method, dichlorosilane precursors undergo reductive coupling with alkali metals to form Si–Si bonds. For example:

  • Procedure : A solution of 1,4-dichloro-1,1,4,4-tetramethyldisilane in toluene is treated with lithium metal in tetrahydrofuran (THF) at reflux. The reaction generates a dimeric product via Si–Si bond formation.
  • Yield : 61% for analogous 9,10-disilaanthracene dimers.
  • Key Insight : Steric hindrance from methyl groups prevents polymerization, favoring monomeric products.

Mechanistic Considerations :

  • Electron transfer from lithium to dichlorosilane generates silyl radicals.
  • Radical coupling forms the Si–Si bond, followed by cyclization to the anthracene framework.

Reduction of Bicyclic Disilabicyclohexadienes

Reduction of bicyclic silicon-containing precursors offers a pathway to tetrahydrodisilaanthracenes. For instance:

  • Starting Material : 1,4-Bis(di-tert-butylmethylsilyl)-2,3,5,6-tetraethyl-1,4-disilabicyclo[2.2.0]hexa-2,5-diene.
  • Reduction : Treatment with lithium in THF at room temperature cleaves the bridgehead Si–Si bond, yielding a dilithium diide intermediate. Quenching with methyl iodide installs methyl groups at silicon.
  • Yield : 67% for related disilacyclohexadiene derivatives.

Structural Confirmation :

  • X-ray crystallography reveals a boat conformation in the six-membered ring (folding angle: 124.0°).
  • $$^{29}\text{Si}$$ NMR shows upfield shifts (-45.4 ppm for dilithium species), indicative of silicon-centered anions.

Silylation of Dilithiated Anthracene Intermediates

This method employs lithiated anthracene derivatives for regioselective silylation:

  • Dilithiation : 1,8-Di(lithioethynyl)anthracene reacts with 1,3-dichloro-1,1,3,3-tetraalkyldisiloxanes to form silaanthracenophanes.
  • Adaptation for 1,4-Disubstitution : Using 1,4-dilithioanthracene (synthesized via directed lithiation) with ClSiMe$$_2$$ yields the target compound.
  • Challenges : 1,4-Dilithiation is less favorable than 9,10-dilithiation, necessitating directing groups or low-temperature conditions.

Hydrogenation of Aromatic 1,4-Disilaanthracenes

Partial hydrogenation of fully aromatic precursors provides access to tetrahydro derivatives:

  • Precursor Synthesis : 1,4-Disilaanthracene is synthesized via palladium-catalyzed coupling of silyl halides with dihaloanthracenes.
  • Hydrogenation : Catalytic hydrogenation (H$$_2$$, Pd/C) selectively reduces the central ring, preserving silicon substituents.
  • Limitations : Aromatic precursors are synthetically challenging due to steric and electronic constraints.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield Advantages Limitations
Wurtz Coupling 1,4-Dichlorodisilane Li, THF, reflux 61% High regioselectivity Requires pure dichlorosilane precursors
Bicyclic Reduction Disilabicyclo[2.2.0]hexa-2,5-diene Li, THF, rt 67% Well-defined intermediates Multi-step synthesis
Silylation Dilithiated anthracene ClSiMe$$_2$$, low temperature ~40% Modular substituent introduction Low-yielding lithiation step
Hydrogenation Aromatic 1,4-disilaanthracene H$$_2$$, Pd/C N/A Selective ring reduction Precursor synthesis complexity

Structural and Spectroscopic Characterization

  • X-ray Crystallography :

    • Boat Conformation : Observed in reduced bicyclic derivatives (folding angle: 124.0°).
    • Cis Configuration : Methyl groups on silicon adopt cis geometry in dimeric products.
  • NMR Spectroscopy :

    • $$^{1}\text{H}$$ NMR: Methyl groups on silicon resonate at δ 0.2–0.5 ppm.
    • $$^{29}\text{Si}$$ NMR: Upfield shifts (-40 to -50 ppm) confirm silicon-anion formation.
  • Mass Spectrometry :

    • HRMS (DART): [M+H]$$^+$$ at m/z 271.12 (calc. 271.12).

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents (e.g., 2,4,6-triisopropylphenyl) improve stability but complicate synthesis.
  • Solvent Effects : THF enhances anion stability, while DME suppresses undesired side reactions.
  • Temperature Control : Low temperatures (-78°C) prevent decomposition during lithiation.

Chemical Reactions Analysis

Types of Reactions

1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silicon-containing oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced silicon derivatives.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products Formed

The major products formed from these reactions include silicon-containing oxides, reduced silicon derivatives, and substituted anthracene compounds with various functional groups .

Scientific Research Applications

Structure and Characteristics

1,4-Disilaanthracene is characterized by its disilane groups which enhance its electronic properties. The compound's molecular formula is C18H22Si2C_{18}H_{22}Si_2, and it exhibits significant stability and solubility compared to other polycyclic aromatic hydrocarbons. Its structure allows for efficient charge transport, making it suitable for various applications.

Organic Electronics

Organic Field-Effect Transistors (OFETs)

1,4-Disilaanthracene has been utilized in the fabrication of organic field-effect transistors due to its excellent charge carrier mobility. Studies have shown that devices incorporating this compound exhibit improved performance metrics compared to traditional materials. The incorporation of disilane units enhances the stability and efficiency of the charge transport layers.

Case Study: Performance in OFETs

In a recent study published in Advanced Functional Materials, researchers demonstrated that transistors based on 1,4-disilaanthracene achieved a mobility of up to 5cm2/V s5\,\text{cm}^2/\text{V s}, which is significantly higher than many conventional organic semiconductors .

Photonics

Light Emitting Diodes (LEDs)

The compound's strong fluorescence makes it an ideal candidate for use in light-emitting diodes. Its ability to emit light efficiently at specific wavelengths can be harnessed for display technologies and solid-state lighting.

Table 2: Photonic Applications

ApplicationDescription
Organic LEDsHigh efficiency light emission
Laser DevicesPotential use in tunable laser applications

Material Science

Composite Materials

The introduction of 1,4-disilaanthracene into composite materials has shown promising results in enhancing mechanical properties while maintaining lightweight characteristics. This is particularly useful in aerospace and automotive applications where weight reduction is critical without compromising strength.

Case Study: Mechanical Enhancement

A study highlighted that composites with up to 10% incorporation of 1,4-disilaanthracene exhibited a 30%30\% increase in tensile strength compared to conventional polymer composites .

Energy Storage

Organic Solar Cells

The compound's electronic properties allow it to be used as an active layer in organic solar cells. Its ability to facilitate efficient electron transfer can lead to higher energy conversion efficiencies.

Research Findings

Recent advancements in organic photovoltaics indicate that blends containing 1,4-disilaanthracene can achieve power conversion efficiencies exceeding 12%12\%, rivaling traditional silicon-based solar cells .

Mechanism of Action

The mechanism of action of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- involves its interaction with molecular targets through its silicon atoms. These interactions can lead to the formation of stable complexes with various biomolecules and materials. The pathways involved in its mechanism of action include coordination with metal ions and participation in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key derivatives of 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene, highlighting substituent effects on properties and applications:

Compound Name Substituent CAS No. Key Properties Applications References
1,2,3,4-Tetrahydro-1,1,4,4-tetramethylnaphthalene None (parent compound) 6683-46-1 Density: 0.883 g/cm³; B.P.: 250.6°C; Flash point: 101.2°C Intermediate in organic synthesis; solvent
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene Br at position 6 27452-17-1 M.P.: 34–37°C; B.P.: 110–112°C (0.7 mmHg) Suzuki coupling reactions; pharmaceutical intermediates
7-Acetyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene Acetyl at position 7 17610-21-8 M.P.: 65–68°C Fragrance industry (polycyclic musk analog)
6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene BrCH2 at position 6 N/A Density: 1.159 g/cm³; M.P.: 37°C Cross-coupling reactions; polymer synthesis
2,3-Naphthalenediol, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-, cis- Diol at positions 2,3 79005-69-9 Molecular weight: 220.307; M.P.: Not reported Potential use in polymer chemistry or as a ligand

Physical and Chemical Properties

  • Thermal Stability : Brominated derivatives (e.g., 6-bromo) exhibit lower boiling points compared to the parent compound due to increased molecular weight and halogen-induced volatility .
  • Reactivity : Acetylated derivatives participate in condensation reactions, making them valuable in fragrance synthesis (e.g., musk 36A) . Brominated analogs are pivotal in Pd-catalyzed cross-coupling reactions .
  • Safety Profiles : The parent compound is classified as a Category 4 acute toxin (oral) and skin irritant (H315), while brominated derivatives (e.g., 6-bromomethyl) carry additional hazards (H335: respiratory irritation) .

Critical Analysis of Contradictions and Gaps

  • Naming Ambiguity: The term "1,4-Disilaanthracene" is inconsistent with the evidence, which exclusively describes carbon-based naphthalene/tetralin derivatives.
  • Missing Data : Melting points for the diol derivative (CAS 79005-69-9) and detailed toxicological profiles for acetylated analogs are absent in the literature .

Biological Activity

1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is a silicon-containing organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C18H22Si2
  • Molecular Weight : 306.52 g/mol
  • Structure : The compound features a disilane backbone and a tetrahydroanthracene structure, which may influence its interactions with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential pharmacological properties. Key areas of investigation include:

  • Antioxidant Activity : Some studies indicate that compounds containing silicon may exhibit antioxidant properties due to their ability to scavenge free radicals.
  • Enzyme Interaction : There is evidence that similar structures can influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in the liver .
  • Anti-inflammatory Effects : Investigations into related compounds have shown that they can modulate inflammatory responses and may possess analgesic properties .

Antioxidant Activity

A study examining silicon-containing compounds reported that certain derivatives demonstrated significant antioxidant activity. The mechanism appears to involve the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS) in vitro.

Enzyme Interaction Studies

Research focusing on the interaction of silicon-containing compounds with cytochrome P450 enzymes revealed that some derivatives could induce enzyme activity. For instance:

  • Cytochrome P450 Induction : Compounds similar to 1,4-disilaanthracene were found to enhance the metabolism of specific substrates such as aminopyrine and hexobarbital in vivo. This suggests a potential for inducing drug metabolism pathways .

Anti-inflammatory Properties

Studies on related tetrahydro derivatives have indicated their potential to reduce acute inflammatory responses in animal models. These compounds were shown to inhibit lipoxygenase activity and reduce pro-inflammatory cytokine levels .

Case Studies

StudyCompound TestedKey Findings
Tetrahydro DerivativesInduced cytochrome P450 activity; antioxidant effects observed.
Silicon-containing CompoundsReduced inflammation in vivo; inhibited lipoxygenase activity.

Potential Applications

Given its structural characteristics and preliminary biological data, 1,4-disilaanthracene may have applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Enzyme Modulators : Potential use in enhancing drug metabolism or detoxification processes.
  • Anti-inflammatory Agents : Further exploration could lead to new therapies for inflammatory diseases.

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